4,5-Dimethoxy-o-benzoquinone
Description
Significance of Quinone Structures in Chemical and Biological Systems
Quinone structures are fundamental to a variety of chemical and biological processes, largely due to their unique electronic and structural properties. scbt.com
Benzoquinones, a subclass of quinones, are widespread in the natural world, found in organisms ranging from bacteria and fungi to plants and animals. scielo.brnih.govatamanchemicals.com This ubiquity is a testament to their diverse and vital functional roles. scielo.br In biological systems, they are integral to essential processes like cellular respiration and photosynthesis, where they act as electron carriers in electron transport chains. scbt.comwikipedia.org For instance, ubiquinones (B1209410) (Coenzyme Q) are key components of the mitochondrial respiratory chain, facilitating the transfer of electrons necessary for ATP production. gerli.com Plastoquinone plays a similar role in the photosynthetic electron transport chain. wikipedia.org
Beyond their roles in primary metabolism, benzoquinone derivatives exhibit a wide array of pharmacological activities. scielo.br Many natural and synthetic benzoquinones are investigated for their potential as therapeutic agents. nih.gov
A defining characteristic of quinones is their redox activity; they can readily undergo reversible reduction-oxidation reactions. mdpi.comresearchgate.net This property is central to their function as electron transfer agents in biological systems. scielo.brnih.gov The fundamental transformation involves the reduction of the quinone (a dione) to a hydroquinone (B1673460) (a diol), a process that can proceed through a semiquinone radical intermediate. researchgate.netlibretexts.org This ability to accept and donate electrons allows them to participate in a variety of biochemical pathways. nih.gov
The redox potential of a quinone, which determines the ease with which it is reduced, is influenced by the substituents on the benzoquinone ring. nih.gov Electron-donating groups, such as methoxy (B1213986) groups, can affect the electronic properties of the quinone system and, consequently, its reactivity. nih.gov The electron transfer process can be a simple one-electron or two-electron transfer, and the mechanism can be influenced by the surrounding environment, such as the pH of the medium. researchgate.net In addition to electron transfer, quinones can also act as electrophiles, participating in nucleophilic addition reactions, which is another facet of their chemical reactivity. mdpi.comnih.gov
Scope and Relevance of Research on o-Benzoquinones
While p-benzoquinones are more common, o-benzoquinones represent an important and reactive class of compounds with significant applications in organic chemistry. libretexts.org
Substituted o-benzoquinones are highly valuable intermediates in organic synthesis. researchgate.net Their reactivity makes them useful building blocks for the construction of more complex molecules. scbt.com They can participate in various reactions, including cycloaddition reactions like the Diels-Alder reaction, where they can act as either the diene or the dienophile. ias.ac.inhelsinki.fi This versatility allows for the synthesis of a wide range of cyclic and heterocyclic compounds. ias.ac.inhelsinki.fi
The electrophilic nature of the o-benzoquinone ring system also makes it susceptible to nucleophilic attack. helsinki.fi This reactivity can be harnessed to introduce a variety of functional groups onto the catechol ring system, which is formed upon tautomerization of the initial adduct. helsinki.fi The ability to control the regioselectivity of these additions is a key area of research, as it allows for the targeted synthesis of specific isomers. helsinki.fi
4,5-Dimethoxy-o-benzoquinone is a specific substituted o-benzoquinone that has been the subject of chemical research. oup.combiosynth.com Its structure features a 1,2-benzoquinone (B1198763) core with two methoxy groups at the 4 and 5 positions. biosynth.com
One of the foundational aspects of research into this compound is its synthesis. A common method for its preparation involves the oxidation of catechol in the presence of methanol (B129727). oup.comoup.com For example, the oxidation of catechol with sodium iodate (B108269) in methanol has been shown to produce this compound. oup.comoup.com Another reported synthesis involves the oxidation of catechol with lead(IV) oxide in methanol in the presence of an alkoxide. oup.com
Spectroscopic analysis is crucial for the characterization of this compound. Its NMR spectrum typically shows singlets for the olefinic protons and the methoxy protons. oup.com The UV-Vis spectrum exhibits characteristic absorption bands. oup.com The chemical and physical properties of this compound are influenced by the two methoxy substituents, which affect its electronic structure and reactivity. biosynth.com Research into this compound provides insights into the chemistry of substituted o-benzoquinones and their potential applications. biosynth.com
| Property | Value |
| Molecular Formula | C8H8O4 biosynth.comncats.io |
| Molecular Weight | 168.15 g/mol biosynth.com |
| CAS Number | 21086-65-7 biosynth.comsielc.com |
| Appearance | Orange needles oup.com |
| Melting Point | 230-233 °C oup.com |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHYWSNHGOKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175314 | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21086-65-7 | |
| Record name | 4,5-Dimethoxy-1,2-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21086-65-7 | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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| Record name | 3,2-dione, 4,5-dimethoxy- | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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| Record name | 4,5-dimethoxy-o-benzoquinone | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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Synthetic Methodologies for 4,5 Dimethoxy O Benzoquinone
Direct Synthesis Strategies
Direct synthesis strategies for 4,5-Dimethoxy-o-benzoquinone involve the construction of the quinone ring system from acyclic precursors. These methods are valued for their ability to assemble the target molecule in a convergent manner.
Formal [4+2] Cyclization Approaches
A key direct synthesis method is the formal [4+2] cyclization, a type of cycloaddition reaction that forms a six-membered ring.
A notable example of this approach is the reaction between 2,3-Dimethoxy-1,3-butadiene (B1584589) and oxalyl chloride. benthamdirect.comingentaconnect.comingentaconnect.comlookchem.com This method provides a direct route to the this compound core. benthamdirect.comingentaconnect.comingentaconnect.comlookchem.com The cyclization process is a formal [4+2] cycloaddition, which is a powerful tool in organic synthesis for the formation of cyclic compounds. benthamdirect.comingentaconnect.comingentaconnect.comresearchgate.net
Oxidative Approaches from Precursor Compounds
Oxidative Approaches from Precursor Compounds
Oxidative methods are a common and effective way to synthesize this compound. These strategies start with a pre-existing benzene (B151609) ring and introduce the quinone functionality through oxidation.
Oxidation of Corresponding Catechols
The oxidation of catechols (1,2-dihydroxybenzenes) is a fundamental route to o-benzoquinones. cymitquimica.comresearchgate.net
A significant method for preparing this compound involves the oxidation of catechol with sodium iodate (B108269) in methanol (B129727). oup.comoup.com This reaction can be influenced by the choice of alcohol and the presence of a crown ether. oup.comoup.com For instance, in higher alcohols, the use of an 18-crown-6 (B118740) ether enhances the reaction, with the potassium salt of the iodate being more effective than the sodium salt. oup.comoup.com The product's structure is confirmed through spectral data, including NMR and UV spectroscopy. oup.com The brown rot fungus Gloeophyllum trabeum is also known to synthesize 4,5-dimethoxy-1,2-benzenediol (4,5-dimethoxycatechol), which can then be oxidized to the corresponding quinone. nih.govasm.org
| Oxidizing Agent | Solvent | Additive | Yield of this compound |
| Sodium Iodate | Methanol | None | 58.3% oup.com |
| Potassium Iodate | Methanol | None | 36.9% oup.com |
| Potassium Iodate | Methanol | 18-crown-6 | 49.2% oup.com |
| Sodium Iodate | Ethanol | None | <2% oup.com |
| Potassium Iodate | Ethanol | None | <2% oup.com |
| Potassium Iodate | Ethanol | 18-crown-6 (1.25 mmol) | 20.7% oup.com |
| Potassium Iodate | Ethanol | 18-crown-6 (2.73 mmol) | 44.4% oup.com |
Oxidative Demethylation of Dimethoxy Precursors
Another important oxidative strategy is the demethylation of dimethoxy precursors. This involves the removal of methyl groups from a dimethoxybenzene derivative, followed by oxidation to the quinone.
Ceric Ammonium Nitrate (CAN) is a versatile oxidizing agent used for the oxidative demethylation of p-dimethoxybenzene derivatives to form the corresponding benzoquinones. mdma.chmdpi.com This method is often preferred over others like nitric acid, which can cause nitration of the aromatic ring, or argentic oxide, which can be expensive for large-scale preparations. mdma.ch The reaction with CAN is typically carried out in an acetonitrile-water mixture. mdpi.com The mechanism of this oxidation has been shown to proceed via aryl-oxygen bond cleavage. mdma.ch The use of CAN is advantageous due to the mild reaction conditions and generally good to excellent yields. mdma.ch
Advanced Synthetic Routes for o-Benzoquinone Derivatives
Electrosynthesis via Anodic Oxidation
Electrochemical methods offer a powerful and often greener alternative to conventional chemical oxidation for synthesizing quinones. beilstein-journals.org Anodic oxidation, in particular, has been successfully employed for the preparation of this compound from catechols. researchgate.net This process involves the oxidation of a catechol precursor at an anode, often within a divided or undivided electrochemical cell.
Detailed studies using cyclic voltammetry and controlled-potential coulometry have elucidated the mechanism of this transformation. researchgate.net The electrochemical oxidation of catechol in methanol proceeds through a process that consumes multiple electrons per molecule, leading to the formation of this compound. researchgate.net This methoxylation reaction can occur via ECE (electrochemical, chemical, electrochemical) or ECECE mechanisms. researchgate.net The successful electrosynthesis of this compound has been demonstrated under specific experimental conditions, achieving high yields of up to 95%. researchgate.net
The choice of electrode material and reaction conditions, such as solvent and supporting electrolyte, is crucial for the efficiency of the electrosynthesis. researchgate.net Modern approaches utilize flow electrolysis cells, which provide benefits like low cell resistance, large electrode surface area, and precise current control, making the process scalable. beilstein-journals.orgrsc.org
Table 1: Parameters in Electrosynthesis of Quinone Derivatives
| Parameter | Description | Relevance to Synthesis | Citation |
|---|---|---|---|
| Starting Material | Catechol | The precursor molecule that is oxidized to form the target quinone. | researchgate.net |
| Solvent | Methanol | Acts as both the solvent and the source of methoxy (B1213986) groups for the product. | researchgate.net |
| Mechanism | ECE / ECECE | Describes the sequence of electron transfers and chemical reactions at the electrode. | researchgate.net |
| Achieved Yield | up to 95% | Demonstrates the high efficiency of the electrochemical method for this specific product. | researchgate.net |
| Technology | Flow Electrolysis | A modern technique that allows for continuous and scalable production. beilstein-journals.orgrsc.org | beilstein-journals.orgrsc.org |
In Situ Generation of o-Benzoquinones for Subsequent Reactions
Ortho-benzoquinones are highly reactive intermediates that are often generated in situ to be immediately used in subsequent chemical transformations. acs.org This strategy avoids the isolation of the often unstable quinone and allows for efficient one-pot syntheses of complex molecules. researchgate.net A primary application of this method is in cycloaddition reactions, particularly the Diels-Alder reaction. rsc.orgacs.org
The process typically involves the oxidation of a stable precursor, such as a 2-methoxyphenol, in the presence of a reaction partner (a dienophile). acs.org Oxidizing agents like (diacetoxy)iodobenzene are used to generate the o-benzoquinone intermediate, which is then trapped by the dienophile to form a cycloadduct. acs.orgresearchgate.net This approach has been successfully used to prepare highly functionalized bicyclo[2.2.2]octenones with excellent regio- and stereoselectivity. acs.org
The in situ generation of o-benzoquinones is not limited to Diels-Alder reactions. These reactive intermediates can participate in a variety of transformations, including Michael additions and the formation of heterocyclic systems. researchgate.netacs.org The development of catalytic methods for the generation of o-quinone intermediates at ambient temperatures represents a significant advancement, offering milder reaction conditions. rsc.org
Table 2: In Situ Generation and Trapping of o-Benzoquinones
| Step | Description | Key Reagents/Conditions | Purpose | Citation |
|---|---|---|---|---|
| Generation | Oxidation of a precursor to form the reactive o-benzoquinone. | 2-Methoxyphenols, (diacetoxy)iodobenzene, Methanol | To produce the transient o-benzoquinone intermediate without isolation. | acs.org |
| Trapping | Immediate reaction of the in situ generated quinone with a dienophile. | Electron-deficient alkenes (e.g., methyl acrylate) | To form complex cyclic products in a one-pot reaction. | acs.org |
| Reaction Type | Diels-Alder / Hetero-Diels-Alder Cycloaddition | N/A | To construct bicyclic and heterocyclic molecular frameworks efficiently. | rsc.orgacs.org |
Green Chemistry Principles in Quinone Synthesis
The synthesis of quinones, including this compound, is increasingly being guided by the 12 principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles emphasize waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. sigmaaldrich.comnih.gov
A key green chemistry strategy is waste prevention , which prioritizes the design of syntheses that minimize or eliminate byproducts. nih.gov This is often measured by metrics like the E-factor (Environmental Factor), where a lower value indicates a greener process. researchgate.net For instance, comparing a traditional chemical oxidation with a biocatalytic route using enzymes like horseradish peroxidase for a similar transformation showed that the biocatalytic method was significantly "greener" by these measures. researchgate.net
Another important principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic processes are favored over stoichiometric ones because catalysts are used in small amounts and can be recycled, improving atom economy and reducing waste. acs.org Electrochemical syntheses are also considered green as they use electrons as a "reagent," often require milder conditions, and can allow for the recycling of the supporting electrolyte. beilstein-journals.org
Production of Dimethoxy Benzoquinones from Alkaline Aqueous Solutions
While many methods focus on building the quinone ring, another synthetic route involves the transformation of existing dimethoxy benzoquinones in highly alkaline aqueous solutions. ugd.edu.mkugd.edu.mk This process does not produce this compound but rather uses dimethoxy benzoquinones as starting materials to create new, highly polar, poly-hydroxyl-derivatives. ugd.edu.mknih.gov
The reaction involves treating a dimethoxy benzoquinone, such as 2,6-dimethoxy-1,4-benzoquinone (B191094), with a concentrated aqueous alkaline solution (e.g., NaOH, KOH). ugd.edu.mkresearchgate.net Under these conditions, the parent benzoquinone undergoes structural transformations where methoxy groups are substituted, leading to the formation of hydroxylated benzoquinones (OHBQs). nih.govresearchgate.net These emerging compounds are stable under physiological conditions and possess different properties compared to their parent molecules, such as being stronger radical scavengers. nih.gov This method represents a pathway to novel benzoquinone derivatives with potential applications in materials science and cosmetics. ugd.edu.mk
Table 3: Transformation of Dimethoxy Benzoquinones in Alkaline Solution
| Reactant | Reagent | Product Type | Significance | Citation |
|---|---|---|---|---|
| Dimethoxy benzoquinones (e.g., 2,6-dimethoxy-1,4-benzoquinone) | Concentrated alkaline aqueous solution (e.g., NaOH) | Poly-hydroxyl-benzoquinones (OHBQs) | Creates new, highly polar benzoquinone derivatives with enhanced properties. | ugd.edu.mknih.gov |
| Coenzyme Q0 (2,3-dimethoxy-5-methyl benzoquinone) | Concentrated alkaline aqueous solution | O-demethylated benzoquinone derivatives | A method to produce novel, redox-active, negatively charged benzoquinones. | ugd.edu.mk |
Chemical Reactivity and Reaction Mechanisms of 4,5 Dimethoxy O Benzoquinone
Redox Chemistry and Electron Transfer Processes
The chemical behavior of 4,5-dimethoxy-o-benzoquinone is significantly influenced by its redox properties, enabling it to participate in various electron transfer reactions. biosynth.com This reactivity is central to its function in biological and chemical systems.
Cyclic voltammetry is a key technique used to investigate the electrochemical properties of quinone compounds. nih.goviiste.org Studies on o-benzoquinones reveal that their redox processes are often quasi-reversible and involve the transfer of two electrons and two protons. iiste.orggoogle.com
For this compound, cyclic voltammetry at a carbon paste electrode shows a pH-dependent electrochemical behavior. The half-wave potential (E₁/₂) versus pH diagram is characterized by two linear segments with different slopes. At a pH lower than 10, the slope is approximately -52 mV/pH, while at a pH greater than 10, the slope is about 27 mV/pH. sharif.edu This change in slope indicates a shift in the proton- and electron-transfer mechanism at higher pH values. sharif.edu The substitution of methoxy (B1213986) groups on the benzene (B151609) ring influences the electron density, which in turn affects the formal potential of the molecule. sharif.edu
Table 1: Electrochemical Data for this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| E₁/₂-pH slope (pH < 10) | -52 mV/pH | Aqueous solution, carbon paste electrode | sharif.edu |
This table summarizes the pH-dependent electrochemical behavior of this compound based on cyclic voltammetry studies.
Quinones are known to form relatively stable radical intermediates, typically semiquinones, through one-electron reduction processes. acs.orgnih.gov These radical species play a crucial role in electron transfer chains in biological systems. acs.orgscielo.br The stability of these radicals is influenced by the substituents on the quinone ring. nih.gov
In the case of this compound, its reduced form, 4,5-dimethoxycatechol, can be oxidized to generate radical intermediates. nih.gov The presence of electron-donating methoxy groups can affect the stability of these radicals. While specific data on the stability of the 4,5-dimethoxy-o-semiquinone radical is not extensively detailed in the provided results, the general principles of quinone chemistry suggest its formation is a key step in its redox reactions. sharif.eduresearchgate.net The formation of semiquinone radicals can be detected by techniques like electron spin resonance (ESR) spectroscopy. jst.go.jp
The stability of benzoquinone radical intermediates is a critical factor in their chemical and biological activity. For instance, some benzoquinones are involved in generating reactive oxygen species through the formation of superoxide (B77818) anion radicals. acs.org The stability of these intermediates can be influenced by factors such as the presence of bulky groups or opportunities for electron delocalization and hydrogen bonding. chinesechemsoc.org
This compound is involved in iron-dependent redox cycling, a process of significant interest in biochemistry. nih.gov This compound, along with its reduced form, 4,5-dimethoxycatechol, can participate in a cycle that reduces Fe(III) to Fe(II). nih.gov This process is fundamental to the generation of Fenton reagent, which produces highly reactive hydroxyl radicals capable of degrading various organic compounds. nih.gov
Research has shown that while both 2,5-dimethoxy-1,4-benzoquinone (B1209882) (2,5-DMBQ) and this compound (4,5-DMBQ) undergo iron-dependent redox cycling, the former is more effective in supporting extracellular Fenton chemistry. nih.gov This is attributed to two main factors: the faster reduction of 2,5-DMBQ to its hydroquinone (B1673460) form and the more rapid reduction of O₂ by the hydroquinone of 2,5-DMBQ. nih.gov Nevertheless, the hydroquinone of 2,5-DMBQ is an efficient reductant of 4,5-DMBQ, suggesting that both compounds likely contribute to these redox processes in biological systems where they are co-secreted, such as by the brown rot fungus Gloeophyllum trabeum. nih.gov This hydroquinone-mediated redox cycling of iron is a key mechanism for generating oxidative species in certain biological and environmental contexts. researchgate.net
Cycloaddition Reactions
o-Benzoquinones are versatile dienes in cycloaddition reactions, particularly in Diels-Alder reactions, leading to the formation of complex polycyclic structures. acs.orgacs.org
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. o-Benzoquinones can react as dienes with various dienophiles. acs.orgacs.org The reactivity and selectivity of these reactions are influenced by the substituents on the quinone ring and the nature of the dienophile. figshare.comresearchgate.net These reactions often proceed with high regio- and stereoselectivity. acs.org
"Masked" o-benzoquinones, such as 6,6-dimethoxy-2,4-cyclohexadienones, which can be generated in situ from 2-methoxyphenols, are often used as stable precursors for labile o-benzoquinones in Diels-Alder reactions. acs.orgfigshare.comresearchgate.net This approach allows for the controlled generation of the reactive o-benzoquinone in the presence of a dienophile, leading to efficient cycloaddition. acs.org
o-Benzoquinones, including substituted derivatives like this compound, can react with electron-deficient dienophiles such as methyl acrylate (B77674) and methyl vinyl ketone. acs.org These reactions typically yield bicyclo[2.2.2]octenone derivatives in a highly regio- and stereoselective manner. acs.orgfigshare.com
A significant competing reaction for many o-benzoquinones is dimerization, where one molecule acts as the diene and another as the dienophile. acs.org This dimerization can be a major pathway, especially for unstable o-benzoquinones. acs.org The tendency to dimerize can be mitigated by generating the o-benzoquinone in the presence of a more reactive dienophile or by introducing bulky substituents that sterically hinder the dimerization process. acs.orgfigshare.com For instance, the oxidation of certain 2-methoxyphenols leads to masked o-benzoquinones that readily dimerize in a highly selective Diels-Alder fashion. acs.org The development of methods to suppress this dimerization is crucial for the synthetic utility of o-benzoquinones in intermolecular Diels-Alder reactions. figshare.com
Diels-Alder Reactions of o-Benzoquinones
Stereoselectivity and Regioselectivity Considerations
The reactivity of o-benzoquinones in cycloaddition reactions is significantly influenced by their electronic properties. In Diels-Alder reactions, the regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. acs.org The methoxy substituents on the this compound ring act as electron-donating groups, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
When reacting with electron-deficient dienophiles, the quinone acts as the diene. The regioselectivity of these reactions can be predicted by analyzing the orbital coefficients of the HOMO of the quinone and the LUMO of the dienophile. acs.org Conversely, in reactions with electron-rich dienes, the quinone can function as the dienophile. The selectivity in these inverse-electron-demand Diels-Alder reactions is dictated by the interaction between the LUMO of the quinone and the HOMO of the diene. rsc.org Studies on related masked o-benzoquinones, such as 6,6-dimethoxy-2,4-cyclohexadienones, demonstrate that these cycloadditions often proceed with high regio- and stereoselectivity, yielding specific bicyclo[2.2.2]octenone structures. acs.org The precise outcome is a delicate balance of electronic and steric effects of both the quinone and its reaction partner.
Formal [4+2] Cyclizations in Synthesis
A notable synthetic route to this compound involves a formal [4+2] cyclization. benthamdirect.comingentaconnect.com This method provides an alternative to traditional oxidation of the corresponding catechol. benthamdirect.comingentaconnect.com The synthesis involves the reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with oxalyl chloride. benthamdirect.comlookchem.com This specific cyclization furnishes this compound, demonstrating a practical application of cycloaddition principles for the construction of the quinone core. ingentaconnect.comingentaconnect.com
Table 1: Synthesis of this compound via Formal [4+2] Cyclization
| Reactant 1 | Reactant 2 | Product | Reference |
|---|
Nucleophilic Addition Reactions
The electrophilic nature of the quinone ring, particularly at the carbonyl carbons and the conjugated double bonds, makes this compound susceptible to nucleophilic attack. biosynth.com The presence of electron-donating methoxy groups can modulate this reactivity. acs.org
Reactions with Water and Methanol (B129727)
O-benzoquinones, especially those with electron-donating substituents, can be unstable and react readily with nucleophiles like water and methanol. acs.org The reaction of o-benzoquinones with water or methanol can lead to addition products. acs.org For instance, the oxidation of certain catechols in methanol can directly yield this compound through a process that involves the nucleophilic addition of methoxy groups. oup.com The stability of the quinone is a critical factor; electron-donating groups can decrease the stability of the o-quinone form, making it more susceptible to nucleophilic attack by solvents like water or methanol. acs.org
Addition of Thiols and Amines
Thiols and amines are common nucleophiles that readily react with o-quinones. These reactions are significant in various biological and synthetic contexts. nih.gov
Regioselective Thiol Addition (1,4- vs. 1,6-addition)
The addition of nucleophiles to o-quinones can occur at different positions. While many nucleophiles undergo a standard 1,4-conjugate addition (Michael addition) to the C-6 position, thiols exhibit a distinct and unusual regiochemistry. nih.gov The reaction of thiols, such as cysteine or glutathione, with o-quinones predominantly results in 1,6-addition, leading to C-5 linked adducts. nih.gov
This anomalous regioselectivity has been a subject of intensive investigation. Evidence from experimental and computational studies suggests that this 1,6-addition does not proceed via a simple nucleophilic attack. Instead, it is proposed to occur through a free radical chain mechanism. nih.gov This process is initiated by the addition of a thiyl radical to the o-quinone, which preferentially attacks the C-5 position. nih.gov This is in stark contrast to the addition of amines, which typically follow the conventional 1,4-addition pathway. nih.gov
Table 2: Regioselectivity of Nucleophilic Addition to o-Quinones
| Nucleophile | Predominant Addition Type | Position of Attack | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Amines | 1,4-Addition | C-6 | Michael Addition | nih.gov |
Reactions with Primary Diamines
The reaction of quinones with primary diamines can lead to a variety of products depending on the structure of the reactants and the reaction conditions. In reactions with o-quinones, primary amines can act as nucleophiles in a Michael-type addition. academie-sciences.fr When a diamine is used, the potential for multiple additions or the formation of heterocyclic structures arises.
Studies on the reaction of 2,5-dihydroxy-1,4-benzoquinone (B104904) (which can tautomerize to an o-quinone-like structure) with primary diamines show that the regioselectivity is complex. researchgate.net The outcome, whether it be nucleophilic substitution of the existing groups or condensation to form diimines at the carbonyl positions, is influenced by the geometric constraints of the diamine. The distance between the two nitrogen atoms in the diamine plays a crucial role in determining the product structure. researchgate.net For aliphatic primary amines, reactions with quinones often lead to 2,5-diamino-substituted products, indicating a double Michael addition. dergipark.org.tr
Photoreduction and Photoinitiated Reactions
The photoreduction of o-benzoquinones is a process of significant interest, often leading to the formation of the corresponding catechols. In the case of this compound and its derivatives, this reactivity is influenced by factors such as the presence of hydrogen or electron donors and the properties of the solvent.
Studies on sterically hindered o-benzoquinones have provided insights into these reactions. For instance, the photoreduction of o-quinones in the presence of amines like N,N-dimethylaniline involves electron transfer. The rate of this photoreduction is sensitive to the solvent's properties. For o-quinone-amine pairs where the free energy change of electron transfer (ΔGe) is positive, the rate constant of photoreduction tends to decrease as the acceptor number (a measure of electrophilicity) of the solvent increases. Conversely, for pairs with a negative ΔGe, the rate constant decreases with an increase in the solvent's donor number (a measure of nucleophilicity). researchgate.net
A kinetic isotope effect has been observed for the reaction between 4,5-dimethoxy-3,6-di-tert-butyl-1,2-benzoquinone and N,N-dimethylaniline, which highlights the role of electron transfer in the reaction mechanism. researchgate.net The photoreduction process generally proceeds via the triplet excited state of the quinone (³Q*), which can abstract a hydrogen atom or undergo electron transfer from a donor molecule to form a semiquinone radical. This radical can then be further reduced to the hydroquinone or catechol. nih.gov
The general mechanism for the photoreduction of quinones in the presence of an electron donor (D) can be summarized as follows:
Excitation: Q + hν → ¹Q* → ³Q*
Electron Transfer: ³Q* + D → Q•⁻ + D•⁺
Protonation/Further Reduction: Q•⁻ → •QH → QH₂ (catechol)
The efficiency of this process is dependent on the structure of the quinone and the nature of the donor. nih.gov In biological contexts, the fungus Gloeophyllum trabeum can reduce 4,5-dimethoxy-1,2-benzoquinone (4,5-DMBQ) to 4,5-dimethoxycatechol (4,5-DMC). However, this direct enzymatic reduction is less efficient compared to the reduction of its isomer, 2,5-dimethoxy-1,4-benzoquinone (2,5-DMBQ). nih.gov The fungus employs an extracellular redox cycle where the more easily reduced 2,5-dimethoxyhydroquinone (2,5-DMHQ) can reduce 4,5-DMBQ abiotically. nih.gov
Beyond simple reduction, this compound derivatives can act as photoinitiators for radical polymerization. researchgate.netresearchgate.net In conjunction with an amine co-initiator, such as N,N-dimethylaniline, these o-quinones can initiate the polymerization of monomers like methacrylates under visible light irradiation. researchgate.net The photoinitiating system's efficiency is related to the reactivity of the quinone in the photoreduction reaction. The introduction of different substituents onto the o-benzoquinone ring can alter the balance between its initiating and inhibiting properties. researchgate.netresearchgate.net
Table 1: Factors Influencing Photoreduction of Substituted o-Benzoquinones
| Factor | Observation | Reference |
|---|---|---|
| Solvent Properties | Rate constant (kH) decreases with increasing solvent acceptor number for pairs with ΔGe > +0.11 eV. | researchgate.net |
| Rate constant (kH) decreases with increasing solvent donor number for pairs with ΔGe < +0.11 eV. | researchgate.net | |
| Substituents | The volume and type of substituents on the quinoid ring affect the rate of photopolymerization. | researchgate.net |
| Co-initiator | Trialkylamines can be more efficient co-initiators for photopolymerization than N,N-dimethylaniline. | researchgate.net |
| Biological Reduction | G. trabeum reduces 4,5-DMBQ less efficiently than 2,5-DMBQ. | nih.gov |
Oxime Formation and Reactivity
Oxime formation is a characteristic reaction of carbonyl compounds, including quinones, where they react with hydroxylamine (B1172632) (NH₂OH) to form a C=N-OH functional group. The general reaction involves the nucleophilic attack of hydroxylamine on a carbonyl carbon, followed by dehydration.
While specific studies on the oxime formation of this compound are not extensively documented, the reactivity can be inferred from the behavior of related dimethoxy-benzoquinone isomers. For example, the reaction of 2,6-dimethoxy-1,4-benzoquinone (B191094) with hydroxylamine yields the corresponding mono-oxime, 2,6-dimethoxy-4-oximino-2,5-cyclohexadienone. cdnsciencepub.comcdnsciencepub.com Spectroscopic analysis confirms that this product exists predominantly in the oxime form rather than its tautomeric nitrosophenol form. cdnsciencepub.comcdnsciencepub.com
The general mechanism for oxime formation is as follows: R₂C=O + H₂NOH ⇌ R₂C(OH)NHOH → R₂C=NOH + H₂O
The reactivity of quinone oximes is of interest. The oxime derived from 2,6-dimethoxy-1,4-benzoquinone is stable under certain acidic conditions, though the keto oxygen can undergo exchange. cdnsciencepub.comcdnsciencepub.com When treated with nitrous acid, it reverts to the starting quinone in high yield, which is considered somewhat unusual behavior as other quinone monoximes often exhibit reactions of both the oxime and nitrosophenol tautomers. cdnsciencepub.com Mass spectrometry studies indicate that a major fragmentation pathway for this oxime involves the loss of an oxygen atom from the N-OH group to form a quinone imine. cdnsciencepub.comcdnsciencepub.com
Furthermore, the reaction of 2-methoxy-1,4-benzoquinone 4-oxime with methanolic hydrogen chloride results in the formation of 2-chloro-4,5-dimethoxyaniline, indicating that complex rearrangements and substitutions can occur under specific conditions. rsc.orgrsc.org This suggests that the oxime of this compound could also undergo interesting transformations.
Table 2: Reactivity of a Related Dimethoxybenzoquinone Oxime
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dimethoxy-1,4-benzoquinone | Hydroxylamine | 2,6-Dimethoxy-4-oximino-2,5-cyclohexadienone | - | cdnsciencepub.comcdnsciencepub.com |
| 2,6-Dimethoxy-4-oximino-2,5-cyclohexadienone | Nitrous Acid | 2,6-Dimethoxy-1,4-benzoquinone | 98% | cdnsciencepub.com |
| 2-Methoxy-1,4-benzoquinone 4-oxime | Methanolic HCl | 2-Chloro-4,5-dimethoxyaniline | - | rsc.orgrsc.org |
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Synthetic Intermediate
4,5-Dimethoxy-o-benzoquinone is recognized for its application as a reagent and intermediate in organic synthesis. lookchem.com Its chemical structure is a valuable scaffold for constructing more elaborate molecules, contributing to the advancement of synthetic organic chemistry. biosynth.comlookchem.com The compound's reactivity allows it to be a starting point for developing novel organic compounds and materials. lookchem.com
The development of complex molecular architectures often relies on versatile and reactive building blocks, a role fulfilled by this compound. biosynth.com It serves as a key intermediate in synthetic pathways designed to produce intricate molecular structures. biosynth.com For instance, a specific method for its own synthesis involves the formal [4+2] cyclization of 2,3-dimethoxy-1,3-butadiene (B1584589) with oxalyl chloride, highlighting its accessibility and foundational role in further synthetic elaborations. benthamdirect.com The ability to use this compound as a starting material facilitates the assembly of more complex and functionally diverse molecules. biosynth.comlookchem.com
| Synthetic Application | Description | Reference |
| Reagent | Used as a primary component in various organic synthesis reactions. lookchem.com | lookchem.com |
| Intermediate | Serves as a foundational structure for building more complex molecules. biosynth.com | biosynth.com |
| Building Block | Its synthesis via cyclization underscores its utility as a starting point for larger structures. benthamdirect.com | benthamdirect.com |
Role in Polymer Chemistry
In the field of polymer chemistry, quinone-based structures are integral to the development of functional polymers, particularly those with redox activity. While the direct application of this compound in some areas is not extensively documented, its structural motifs are central to the synthesis of certain advanced polymer systems.
Photoinitiators are compounds that generate reactive species, such as free radicals, upon exposure to light, thereby initiating polymerization. sigmaaldrich.comtcichemicals.com Certain o-benzoquinones, when combined with a co-initiator like a tertiary amine, can function as Type II photoinitiating systems for the radical polymerization of monomers such as methacrylates under visible light. sigmaaldrich.comresearchgate.net However, in the surveyed scientific literature, specific studies detailing the use of this compound for this particular application are not prominent. Research in this area has often focused on other substituted o-benzoquinones, such as those with bulky alkyl groups. researchgate.netresearchgate.net
Quinone Transfer Radical Polymerization (QTRP) is a controlled radical polymerization (CRP) technique that utilizes an o-quinone in conjunction with a metal complex to regulate the polymerization process. acs.org This method allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. acs.orgepa.gov Extensive studies have evaluated various o-quinones as control agents, with findings indicating that the substitution pattern on the quinone ring is critical for effective control. acs.org For example, 3,6-dimethoxy-9,10-phenanthrenequinone has been shown to be an effective control agent, whereas 3,5-di-tert-butyl-o-benzoquinone (B121359) is not. acs.orgepa.gov The role of this compound as a control agent in QTRP is not specifically documented in this key research.
Redox polymers are macromolecules containing groups that can undergo reversible oxidation-reduction reactions. The catechol/o-benzoquinone redox couple is a highly effective system for creating such materials. acs.org A key strategy for integrating this functionality involves the polymerization of vinyl monomers containing protected catechol units, such as dimethoxystyrene. acs.org
Research has demonstrated the synthesis of redox polymer nanoparticles (RPNs) through the emulsion polymerization of dimethoxystyrene monomers, followed by a deprotection step to yield poly(vinyl catechols). acs.org In these polymers, the active unit is the catechol group, which can be reversibly oxidized to its corresponding o-benzoquinone form. acs.org This establishes an indirect but crucial role for the dimethoxy-benzene structure, the precursor to this compound, in creating advanced redox-active polymers. acs.org These materials are investigated for applications in energy storage, where the quinone unit provides high redox capacity. acs.orgsocietechimiquedefrance.fr
| Precursor Monomer | Polymerization Method | Final Redox Polymer | Active Redox Pair | Reference |
| 3,4-Dimethoxystyrene | Emulsion Polymerization | Poly(4-vinyl catechol) | Catechol / o-Benzoquinone | acs.org |
| 2,3-Dimethoxystyrene | Mini-emulsion Polymerization | Poly(3-vinyl catechol) | Catechol / o-Benzoquinone | acs.org |
Coordination Chemistry and Ligand Design
The field of coordination chemistry explores the formation of complexes between metal ions and ligands. o-Quinones are a particularly interesting class of ligands because of their redox-active nature, allowing them to exist in three different oxidation states within a metal complex: the neutral o-quinone, the one-electron reduced semiquinonate radical anion, and the two-electron reduced catecholate dianion. acs.orgresearchgate.net This versatility makes this compound a valuable ligand for designing novel coordination compounds with unique electronic and magnetic properties. researchgate.netgoogle.com
Studies have specifically investigated the complex formation between metal ions and various o-quinones, including this compound. oup.com The ability of the quinone ligand to engage in intramolecular electron transfer with the metal center can lead to fascinating phenomena such as redox isomerism, where the charge distribution between the metal and the ligand can be altered by external stimuli. acs.org The methoxy (B1213986) substituents on the quinone ring influence the electronic properties of the ligand, thereby tuning the characteristics of the resulting metal complex. researchgate.net This makes this compound and its derivatives useful for designing functional materials like molecular magnets and redox-switchable catalysts. researchgate.netscielo.br
Design of Magnetic Materials
The coordination chemistry of quinones, including this compound, is a rich area of study for the development of magnetic materials. scielo.br Benzoquinone-based metal-organic frameworks (MOFs) are a class of materials where the redox activity of the benzoquinone linker can be harnessed to tune magnetic and conducting properties. mdpi.com These quinone derivatives are excellent redox-active linkers because they can undergo a reversible two-electron redox reaction, forming hydroquinone (B1673460) dianions through an intermediate semiquinone radical. mdpi.com This capability allows for the creation of materials with switchable magnetic properties, which are of interest for future spintronic technologies. mdpi.com The functionalization of the quinone ring with substituents like methoxy groups allows for the fine-tuning of the electronic properties, making them excellent building blocks for multifunctional MOFs. mdpi.com
Redox-Active Ligands for Metal Complexes
This compound and its derivatives are prominent examples of redox-active ligands, which can reversibly accept or donate electrons when coordinated to a metal center. nih.gov This property is crucial in many catalytic processes, including oxidative addition and reductive elimination reactions. nih.gov The term "non-innocent ligand" is often used to describe these molecules, as their oxidation state can be ambiguous, allowing them to actively participate in the redox chemistry of the complex. semanticscholar.orgscripps.edu
The presence of electron-donating methoxy groups in the 4 and 5 positions of the o-benzoquinone ring makes the ligand easier to oxidize. rsc.orgresearchgate.net This has been demonstrated in antimony catecholate complexes, where derivatives with methoxy groups show reversible dioxygen binding, a property not observed in the unsubstituted counterparts. rsc.orgresearchgate.net The redox potential of the ligand is a critical factor that determines the reactivity of the resulting metal complex. rsc.org
Detailed studies on antimony(V) catecholate complexes derived from 3,6-di-tert-butyl-4,5-dimethoxy-o-benzoquinone have shown that these complexes undergo two consecutive quasi-reversible oxidation stages. researchgate.net The introduction of different functional groups to the central antimony atom can further vary the properties of these complexes. researchgate.net
Earth-Alkaline Metal Ligands
Hydroxylated derivatives of dimethoxy-1,4-benzoquinone have been identified as redox-switchable ligands for earth-alkaline metals. nih.govberkeley.eduthegoodscentscompany.com These derivatives, which can be formed under alkaline conditions, are stable under physiological conditions and exhibit stronger radical scavenging properties compared to the parent benzoquinones. nih.govresearchgate.net The ability of these hydroxylated benzoquinones to act as chelating agents for earth-alkaline metal ions like calcium highlights their potential significance in biological systems. nih.govresearchgate.net
The interaction of these ligands with earth-alkaline metals is influenced by their redox state. This "redox-switchable" chelation offers possibilities for designing sensors and systems where metal binding and release can be controlled by an electrochemical stimulus.
Interfacial Catalysis and Ion-Transfer Reactions
Benzoquinones, including dimethoxy derivatives, have potential applications in interfacial catalysis and ion-transfer reactions. google.com The redox properties of these compounds are central to their function in these applications. For instance, they can act as electron transfer agents, facilitating reactions at the interface between two phases, such as an oil-water interface or across a biological membrane. google.com
The study of ion-transfer reactions is particularly relevant to understanding biological processes. The ability of benzoquinone derivatives to mediate the transfer of ions across membranes suggests their potential role in mimicking or influencing biological transport systems. google.com
Analytical Methodologies for Characterization and Quantification of 4,5 Dimethoxy O Benzoquinone
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of 4,5-Dimethoxy-o-benzoquinone from complex mixtures, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. A typical RP-HPLC method involves a non-polar stationary phase and a polar mobile phase. For this compound, a C18 column is often the stationary phase of choice, providing good retention and separation characteristics.
The development of a robust RP-HPLC method requires the optimization of several parameters, including the mobile phase composition, flow rate, and detection wavelength. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. For instance, a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid has been shown to be effective for the analysis of this compound on a Newcrom R1 column sielc.com. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid sielc.com.
The selection of the detection wavelength is critical for achieving high sensitivity. Based on the UV-Vis spectra of similar benzoquinone derivatives, a wavelength in the range of 260-290 nm is generally suitable for the detection of dimethoxy-substituted benzoquinones .
A representative set of optimized HPLC parameters is detailed in the table below.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Newcrom R1 (C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Retention Time | Approximately 5.8 min |
Method validation is a crucial step to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
The principles of method development for UPLC are similar to those for HPLC, but with a focus on leveraging the increased efficiency of the smaller particle columns. For the rapid analysis of this compound, an existing HPLC method can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile to maintain separation while significantly reducing the run time. The use of columns with 3 µm particles is also an option for fast UPLC applications sielc.com.
The benefits of UPLC for the analysis of this compound include reduced solvent consumption and increased sample throughput, which are particularly advantageous in high-throughput screening and quality control environments.
Table 2: Comparison of Typical HPLC and UPLC Performance for Benzoquinone Analysis
| Parameter | Conventional HPLC | UPLC |
| Column | 4.6 x 150 mm, 5 µm particle size | 2.1 x 50 mm, 1.7 µm particle size |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 10-15 min | 2-5 min |
| System Pressure | 1000-2000 psi | 8000-15000 psi |
| Solvent Usage | ~10-15 mL per run | ~0.8-2.0 mL per run |
| Resolution | Good | Excellent |
| Sensitivity | Standard | Higher |
Preparative HPLC is a powerful technique for the isolation and purification of compounds in larger quantities, which is essential for obtaining pure standards of this compound and for the isolation and characterization of its impurities. The principles of preparative HPLC are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.
The scalability of an analytical HPLC method to a preparative scale is a key consideration sielc.com. This involves increasing the column diameter and adjusting the flow rate proportionally to maintain the linear velocity of the mobile phase. The sample load is also significantly increased to maximize the yield of the purified product.
The goal of preparative separation is to isolate the target compound with high purity. This often requires careful optimization of the chromatographic conditions to achieve sufficient resolution between the main peak and any impurities. Fraction collection is typically triggered by a UV detector signal, and the collected fractions are then analyzed for purity.
Table 3: Typical Parameters for Preparative HPLC of this compound
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 20 mL/min |
| Sample Loading | 50-100 mg |
| Detection | UV at 275 nm |
| Fraction Collection | Peak-based triggering |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be particularly useful for the analysis of related reaction products, byproducts, or degradation products that are more amenable to this technique.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or through manual interpretation.
For the analysis of methoxy-substituted benzoquinones and related compounds, the fragmentation pattern is often characterized by the loss of methyl groups (-CH₃) and carbon monoxide (-CO) from the molecular ion. The specific fragmentation pathways can provide valuable information about the structure of the molecule.
Table 4: Hypothetical GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 168 | 85 | [M]⁺ (Molecular Ion) |
| 153 | 100 | [M - CH₃]⁺ |
| 138 | 45 | [M - 2CH₃]⁺ or [M - CO]⁺ |
| 125 | 60 | [M - CH₃ - CO]⁺ |
| 110 | 30 | [M - 2CO]⁺ |
| 97 | 55 | [M - CH₃ - 2CO]⁺ |
| 69 | 70 | Further fragmentation |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the methoxy (B1213986) protons and the vinylic protons on the quinone ring.
¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons, the methoxy carbons, and the carbons of the quinone ring.
Mass Spectrometry (MS): As discussed in the GC-MS section, mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which is crucial for structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the quinone carbonyl groups, C=C stretching of the ring, and C-O stretching of the methoxy groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to the π → π* and n → π* transitions of the conjugated quinone system. The position and intensity of these bands are influenced by the methoxy substituents. For the parent o-benzoquinone, absorption maxima are observed in the visible region, and similar characteristics are expected for its derivatives nist.gov.
Table 5: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.0-6.5 (s, 2H, vinylic-H), ~3.8-4.0 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~180-185 (C=O), ~145-150 (C-OCH₃), ~110-115 (C=C), ~55-60 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~1660-1680 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch, asymmetric), ~1050 (C-O stretch, symmetric) |
| UV-Vis (MeOH, nm) | λmax ~270-280 (π → π* transition), ~380-400 (n → π* transition) |
| Mass Spec (EI) | m/z (%): 168 ([M]⁺), 153 ([M-CH₃]⁺), 138, 125, 110, 97, 69 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy of an o-benzoquinone, the signals for protons on the quinoid ring are typically shifted to a downfield region compared to their corresponding catechol precursors, indicating a change in the electronic environment of the ring system nih.gov. For this compound, two distinct signals would be expected for the two non-equivalent vinyl protons on the quinone ring. Additionally, two separate signals would be anticipated for the protons of the two methoxy groups, likely appearing as singlets.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A key feature for o-benzoquinones is the presence of signals for the two carbonyl carbons, which typically appear in the range of 178–182 ppm nih.gov. The spectrum for this compound would also show distinct signals for the two carbons attached to the methoxy groups and the two vinyl carbons.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Ring Protons | ¹H | ~7.10–7.15 | Signals for quinoid protons are shifted downfield compared to catechols nih.gov. |
| Methoxy Protons | ¹H | ~3.70–4.00 | Typical range for methoxy groups attached to an aromatic ring. |
| Carbonyl Carbons | ¹³C | ~178–182 | Characteristic chemical shift for carbonyl carbons in an o-quinone structure nih.gov. |
| Methoxy Carbons | ¹³C | ~55–65 | Typical range for methoxy group carbons. |
| Ring Carbons (C-O) | ¹³C | ~145–155 | Olefinic carbons attached to the methoxy groups. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic signals would be from the carbonyl (C=O) groups. In o-quinones, the stretching vibrations for these groups are typically observed in the range of 1620–1690 cm⁻¹ nih.gov. Other significant absorption bands would include C=C stretching from the quinone ring and C-O stretching from the methoxy ether linkages.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretching | Carbonyl | 1620–1690 nih.gov |
| C=C Stretching | Alkene (Ring) | 1550–1650 |
| C-O Stretching | Aryl Ether | 1200–1275 |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted benzoquinones exhibit characteristic absorption bands in the ultraviolet and visible regions. These absorptions are typically due to n→π* and π→π* electronic transitions of the conjugated system. For instance, 2,6-dimethoxy-1,4-benzoquinone (B191094) shows two primary absorption bands at approximately 289 nm and 392 nm researchgate.net. Similarly, this compound is expected to display distinct absorption maxima corresponding to its specific conjugated α,β-unsaturated ketone system.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Solvent |
|---|---|---|
| π→π* | 270–300 | Methanol/Ethanol |
Electrochemical Methods
Electrochemical techniques are vital for studying the redox properties of quinones.
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of compounds like this compound. Quinones typically undergo a quasi-reversible, two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460) (or catechol in the case of o-quinones). The cyclic voltammogram for a quinone generally shows a pair of peaks: a cathodic peak corresponding to the reduction of the quinone and an anodic peak corresponding to the oxidation of the resulting catechol nih.gov.
The potential of these peaks is often pH-dependent. For the reduction of a benzoquinone over a pH range of approximately 1.3 to 8, the mid-peak potential can shift by about 60 mV per pH unit, which is characteristic of a process involving an equal number of electrons and protons researchgate.net. The specific peak potentials and the separation between the anodic and cathodic peaks (ΔEp) provide information about the reversibility and kinetics of the electron transfer process.
Table 4: Expected Cyclic Voltammetry Parameters for this compound
| Parameter | Description | Expected Observation |
|---|---|---|
| Cathodic Peak (Epc) | Potential for the reduction of the o-quinone to the catechol. | A distinct peak on the negative-going scan. |
| Anodic Peak (Epa) | Potential for the oxidation of the catechol back to the o-quinone. | A distinct peak on the positive-going scan. |
| Mid-Peak Potential (E'°) | Formal redox potential, calculated as (Epa + Epc)/2. | pH-dependent, shifting by approximately -59 mV/pH unit researchgate.net. |
| Peak Separation (ΔEp) | Difference between Epa and Epc (Epa - Epc). | A value close to (59/n) mV (where n=2) suggests a reversible process. |
Biological Activity Research and Mechanistic Insights in Vitro Focus
Investigation of Redox Cycling and Oxidative Stress Modulation
Quinones, including 4,5-Dimethoxy-o-benzoquinone, are known to undergo redox cycling, a process that can significantly influence the oxidative state within biological systems. nih.gov This involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460), which can then be re-oxidized, often with the concomitant production of reactive oxygen species (ROS). nih.govjst.go.jp
Influence on Cellular Oxidative States
The redox cycling of quinones can lead to the formation of superoxide (B77818) anion radicals, hydrogen peroxide, and highly reactive hydroxyl radicals through the Fenton reaction. jst.go.jp While specific studies focusing exclusively on the influence of this compound on cellular oxidative states are not extensively detailed in the provided results, the general mechanism for quinones suggests its potential to induce oxidative stress. nih.govjst.go.jp The stability of the hydroquinone formed is a key factor; unstable hydroquinones are more likely to undergo auto-oxidation, leading to increased ROS production and oxidative stress. nih.gov For instance, the brown rot fungus Gloeophyllum trabeum secretes this compound, which participates in an extracellular hydroquinone-quinone redox cycle to generate Fenton reagent for lignocellulose degradation. nih.govasm.orgnih.gov This involves the reduction of the benzoquinone to 4,5-dimethoxycatechol (4,5-DMC). nih.govasm.orgnih.gov
Role as Model Compounds in Biochemical Assays
Quinone derivatives are frequently used as model compounds in biochemical assays to study electron transfer processes and mechanisms of oxidative stress. biosynth.com Their ability to accept and donate electrons makes them valuable tools for investigating enzyme activities and oxidative pathways. biosynth.com For example, experiments monitoring the cleavage of polyethylene (B3416737) glycol (PEG) by G. trabeum utilize quinones like this compound to assess the generation of extracellular Fenton reagent. nih.govasm.org In these assays, the rate of PEG cleavage serves as an indicator of the compound's effectiveness in supporting Fenton chemistry. nih.govasm.org
Enzymatic Interactions and Inhibition Studies
5-Lipoxygenase (5-LO) Inhibitory Activity
Research has identified 4,5-dimethoxy-3-alkyl-1,2-benzoquinones as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govresearchgate.net This has spurred further investigation into their potential as anti-inflammatory agents.
Systematic structural modifications of benzoquinones have been undertaken to understand their structure-activity relationships (SARs) and to enhance their 5-LO inhibitory potential. nih.govresearchgate.net Studies have shown that converting a 1,4-benzoquinone (B44022) to a 1,2-benzoquinone (B1198763) and methylating the hydroxyl groups can significantly improve 5-LO inhibition. researchgate.net For instance, a detailed SAR study involving 48 derivatives revealed that modifying the benzoquinone core and the alkyl residue led to optimized structures with high potency. researchgate.net The length of the alkyl chain also plays a crucial role in the inhibitory activity. researchgate.net Through structural optimization, a ubiquinol (B23937) derivative, 3-tridecyl-4,5-dimethoxybenzene-1,2-diol, was identified as a highly potent 5-LO inhibitor, demonstrating a 10-fold improvement in activity in activated neutrophils. nih.gov Molecular docking studies have been employed to analyze the binding patterns of these quinone and hydroquinone-based inhibitors within the 5-LO active site. nih.gov
Involvement in Extracellular Fenton Chemistry
The brown rot fungus Gloeophyllum trabeum utilizes an extracellular Fenton chemistry mechanism to degrade wood polymers, and this compound is a secreted metabolite involved in this process. nih.govasm.orgnih.gov The fungus reduces this compound to its corresponding catechol, 4,5-dimethoxycatechol (4,5-DMC). nih.govasm.orgnih.gov This catechol can then reduce Fe³⁺ to Fe²⁺ and O₂ to produce hydrogen peroxide (H₂O₂), the components of the Fenton reagent which generates highly reactive hydroxyl radicals. nih.govasm.orgnih.gov
**Table 1: Comparison of Quinones in Supporting Extracellular Fenton Chemistry by *Gloeophyllum trabeum***
| Quinone | Relative Rate of Reduction by G. trabeum | Relative Rate of O₂ Reduction by Hydroquinone | Effectiveness in Supporting PEG Cleavage |
|---|---|---|---|
| 2,5-dimethoxy-1,4-benzoquinone (B1209882) (2,5-DMBQ) | Faster | Faster | More Effective nih.govasm.org |
| This compound | Slower | Slower | Less Effective nih.govasm.org |
General Biological Significance of Benzoquinones in Natural Systems
Benzoquinones are a class of organic compounds that are widely distributed in nature, found in plants, fungi, bacteria, and animals. nih.govscielo.br They are characterized by a six-membered ring with two carbonyl groups and are involved in a variety of crucial biological processes. ontosight.ai Their chemical structure, featuring a conjugated ring system, makes them highly reactive and essential for various biochemical reactions. ontosight.ai
Electron Transfer Functions in Metabolic Processes (e.g., Photosynthesis, Respiration)
A primary role of benzoquinones in biological systems is their function as electron carriers in metabolic pathways, most notably in photosynthesis and respiration. nih.govscielo.br In these processes, they facilitate the transfer of electrons, which is a fundamental step in energy conversion. scielo.brontosight.ai
In photosynthesis , benzoquinones act as electron acceptors. nih.gov For instance, plastoquinones, a type of benzoquinone, are integral components of the photosynthetic electron transport chain in plants and cyanobacteria. nih.gov They accept electrons from Photosystem II (PSII) and transfer them to the cytochrome b6f complex. nih.govpnas.org This electron flow contributes to the generation of a proton gradient across the thylakoid membrane, which in turn drives the synthesis of ATP, the energy currency of the cell. pnas.org Studies have shown that exogenous benzoquinones can also intercept electrons from the photosynthetic apparatus. nih.govnih.govarxiv.org For example, under laboratory conditions, p-benzoquinone has been demonstrated to accept electrons from the photosynthetic electron-transport chain in algal protoplasts. nih.gov
In cellular respiration , a similar role is played by another class of benzoquinones known as ubiquinones (B1209410), or coenzyme Q. ontosight.ai These molecules are found in the inner mitochondrial membrane and are key players in the electron transport chain. They shuttle electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). This electron transport is coupled with the pumping of protons, again leading to the production of ATP. The vital role of quinones as electron transfer agents in these primary metabolic processes is essential for life. scielo.br
Radical Scavenging Properties of Hydroxylated Derivatives
Hydroxylated derivatives of benzoquinones are recognized for their potent antioxidant and radical scavenging activities. nih.govresearchgate.netnih.gov The presence of hydroxyl (-OH) groups on the quinone ring enhances their ability to donate a hydrogen atom to a free radical, thereby neutralizing it and mitigating oxidative stress. researchgate.net Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov
The mechanism of radical scavenging by hydroxylated benzoquinones involves the transfer of a hydrogen atom from the hydroxyl group to a radical species. This process is often facilitated by the formation of a more stable radical on the benzoquinone molecule itself. For example, embelin, a naturally occurring hydroxylated benzoquinone, has been shown to effectively scavenge various free radicals. nih.gov
Furthermore, studies have demonstrated that the introduction of hydroxyl groups to a benzoquinone structure, such as in the case of hydroxylated derivatives of dimethoxy-1,4-benzoquinone, results in compounds that are stronger radical scavengers compared to the parent, non-hydroxylated benzoquinones. nih.govresearchgate.net This enhanced activity is attributed to the increased electron density on the quinone ring due to the electron-donating nature of the hydroxyl groups. researchgate.net Some hydroxylated benzoquinones also exhibit the ability to chelate metal ions like iron, which can further contribute to their antioxidant capacity by preventing the metal-catalyzed formation of free radicals. nih.gov
Below is an interactive table summarizing the radical scavenging activity of selected hydroxylated benzoquinone derivatives.
| Compound | Radical Scavenged | Assay/Method | Key Finding | Reference |
| Rapanone | 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, Superoxide radical | Iron-chelating and radical scavenging assays | Displayed increased DPPH radical scavenging ability in the presence of Fe(II) and protected against iron-induced mitochondrial lipid peroxidation. | nih.gov |
| Embelin | DPPH radical, Hydroxyl radical, Organo-haloperoxyl radicals, Thiyl radicals | Pulse radiolysis, DPPH assay, Deoxyribose degradation assay | Effectively scavenged multiple types of free radicals and inhibited lipid peroxidation. | nih.gov |
| Hydroxylated 2,6-dimethoxy-1,4-benzoquinone (B191094) derivatives | Superoxide radical | Electron Spin Resonance (ESR) spectroscopy | The hydroxylated derivatives were found to be stronger radical scavengers than the parent compound. | nih.govresearchgate.net |
| 2-Hydroxy-1,4-benzoquinone | Free radicals | In vitro antioxidant assays | Effectively reduces oxidative stress markers. |
Future Directions in 4,5 Dimethoxy O Benzoquinone Research
Development of Novel Synthetic Routes
While established methods for the synthesis of 4,5-Dimethoxy-o-benzoquinone exist, often starting from catechol or phenol, there is an ongoing pursuit of more efficient, environmentally benign, and scalable synthetic strategies. nih.govresearchgate.net Current methods can involve multiple steps, including protection and deprotection, and the use of reagents that may be hazardous or produce significant waste. nih.govnih.gov
Future research in this area will likely focus on:
Catalytic Oxidations: Exploring new catalytic systems, potentially involving earth-abundant metals or organocatalysts, to achieve direct and selective oxidation of precursors like 3,4-dimethoxyphenol. researchgate.net The development of catalytic methods using molecular oxygen as the ultimate oxidant is a particularly attractive green chemistry approach. scielo.br
Flow Chemistry: Implementing continuous flow technologies could offer improved control over reaction parameters, enhance safety, and facilitate larger-scale production.
Biocatalysis: Investigating enzymatic pathways for the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
A comparative look at existing and potential synthetic starting materials is presented below:
| Starting Material | General Approach | Potential for Improvement |
| Catechol | Oxidation and methylation | Fewer steps, milder reagents |
| Phenol | Catalytic oxidation | Higher selectivity and yield |
| 3,4-Dimethoxyphenol | Direct oxidation | More efficient catalysts |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its electrophilic nature and redox properties. biosynth.combac-lac.gc.ca While its role in Diels-Alder reactions and as a precursor to other complex molecules is recognized, there remains a vast, unexplored landscape of its chemical behavior. researchgate.net
Future investigations are anticipated to explore:
Reactions with Novel Nucleophiles: Systematically studying its reactions with a wider array of nucleophiles could lead to the synthesis of novel heterocyclic compounds and other functionalized molecules.
Asymmetric Catalysis: Developing enantioselective reactions involving this compound would be a significant advancement, providing access to chiral building blocks for pharmaceutical and materials science applications.
Photochemical and Electrochemical Reactions: Investigating its behavior under photochemical or electrochemical conditions could unveil unique reactivity pathways, leading to the formation of otherwise inaccessible molecular architectures. bac-lac.gc.ca
Advanced Computational Modeling for Complex Systems
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound. researchgate.netacs.org While initial studies have provided insights into its electronic structure and redox potentials, more sophisticated modeling is needed to tackle complex scenarios. researchgate.netmdpi.com
Future computational efforts will likely involve:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the molecule's behavior in complex biological environments, such as its interaction with enzymes or receptors. acs.org
Machine Learning Potentials: The development of machine learning-based models can accelerate the prediction of properties and reactivity for a large number of derivatives, facilitating high-throughput virtual screening. acs.orgmdpi.com
Modeling of Excited States: Advanced calculations can elucidate the photochemical properties of this compound, guiding the design of new photoresponsive materials.
Design of Functional Materials Based on Redox Properties
The ability of quinones to undergo reversible two-electron redox reactions makes them prime candidates for the development of advanced functional materials. researchgate.netmdpi.com The redox properties of this compound, influenced by its methoxy (B1213986) substituents, can be tuned for specific applications. mdpi.com
Future research in this domain is expected to focus on:
Redox-Active Polymers and Metal-Organic Frameworks (MOFs): Incorporating this compound as a building block into polymers or MOFs could lead to materials with applications in energy storage (e.g., organic batteries), catalysis, and sensing. researchgate.netmdpi.com
Molecular Switches: The reversible redox transformation between the quinone and hydroquinone (B1673460) forms could be exploited to create molecular switches that respond to electrical or chemical stimuli.
Conductive Materials: The π-conjugated system of the benzoquinone ring suggests potential for its use in the design of organic semiconductors and conductive materials.
Deepening Mechanistic Understanding of In Vitro Biological Activities
This compound has been investigated for various biological activities, often linked to its ability to participate in redox cycling and generate reactive oxygen species (ROS). biosynth.comresearchgate.net However, a detailed mechanistic understanding of its interactions with biological targets at the molecular level is often lacking.
Future research should aim to:
Identify Specific Molecular Targets: Utilizing techniques such as proteomics and chemical biology to identify the specific proteins and enzymes that interact with this compound.
Elucidate Reaction Mechanisms: Investigating the detailed chemical mechanisms of its reactions with biological nucleophiles, such as amino acid residues in proteins.
Correlate Structure with Activity: Synthesizing and testing a library of derivatives to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds. This includes understanding how different substituents on the benzoquinone ring influence its biological effects. mdpi.com
The brown rot fungus Gloeophyllum trabeum naturally produces this compound, where it is involved in an extracellular redox cycle. nih.gov This natural system provides a valuable context for understanding its fundamental biological roles. asm.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dimethoxy-o-benzoquinone, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via oxidation of 4,5-dimethoxy-1,2-dihydroxybenzene derivatives. Oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN) are commonly used. Optimization involves adjusting solvent polarity (e.g., aqueous acetonitrile), temperature (0–25°C), and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy protons (~δ 3.8–4.0 ppm) and quinoid carbonyl carbons (~δ 180–190 ppm).
- IR : Confirm C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 196.0735 for C₈H₈O₄).
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly the quinone ring distortion due to methoxy substituents .
Advanced Research Questions
Q. How can computational methods predict the redox behavior and electron-transfer mechanisms of this compound in biochemical systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap and reduction potentials. Compare computed values with experimental cyclic voltammetry data (e.g., in acetonitrile vs. aqueous buffer). Molecular dynamics simulations track interactions with mitochondrial complexes, referencing studies on analogous quinones in electron transport chains .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Tabulate biological assay conditions (e.g., cell lines, concentrations, controls) from conflicting studies to identify variables affecting outcomes (Table 1).
- Experimental Replication : Standardize protocols (e.g., ROS detection via DCFH-DA assay) across labs.
- Statistical Validation : Use multivariate analysis to isolate confounding factors (e.g., solvent effects, impurity interference) .
Table 1 : Example framework for reconciling biological activity data
| Study | Cell Line | Conc. (μM) | Solvent | ROS Level (%) | Key Finding |
|---|---|---|---|---|---|
| A | HEK293 | 10 | DMSO | 45 ± 3 | Pro-oxidant |
| B | HeLa | 50 | EtOH | 12 ± 2 | Antioxidant |
Q. How do steric and electronic effects of methoxy groups influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform kinetic studies with dienes of varying electron density (e.g., anthracene vs. 1,3-butadiene). Use Hammett plots to correlate substituent effects with reaction rates. Compare regioselectivity (ortho vs. para adducts) via NOESY NMR or X-ray crystallography. Methoxy groups reduce quinone electrophilicity but enhance steric hindrance, favoring endo transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported solubility and stability of this compound across solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized shake-flask method (25°C, 24 hr) in solvents like DMSO, methanol, and THF. Quantify via UV-Vis spectroscopy (λ_max ~ 280 nm).
- Stability Tests : Monitor degradation under light, oxygen, and varying pH via HPLC. Publish raw data and experimental conditions to enable cross-validation .
Experimental Design for Mechanistic Studies
Q. What in vitro assays are recommended to study the pro-apoptotic effects of this compound in cancer cells?
- Methodological Answer :
- Cell Viability : MTT assay (IC₅₀ determination).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.
- Mitochondrial Targeting : JC-1 dye for membrane potential collapse; compare with rotenone (complex I inhibitor) as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
